molecular formula C6H9BrN2O B2886552 2-Amino-3-methyl-1H-pyridin-4-one;hydrobromide CAS No. 2375269-91-1

2-Amino-3-methyl-1H-pyridin-4-one;hydrobromide

Cat. No. B2886552
CAS RN: 2375269-91-1
M. Wt: 205.055
InChI Key: KUGGYVYKVRCNND-UHFFFAOYSA-N
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Description

“2-Amino-3-methyl-1H-pyridin-4-one;hydrobromide” is a chemical compound with the empirical formula C6H8N2 . It is also known as 2-Amino-4-picoline . This compound is part of a class of organic compounds known as heterocyclic compounds .


Synthesis Analysis

The synthesis of pyridine derivatives like “2-Amino-3-methyl-1H-pyridin-4-one;hydrobromide” has been a subject of research for many years due to their significant therapeutic effects . Pyridines, dihydropyridines, and piperidines play eminent roles in medicinal, synthetic, and bio-organic chemistry .


Molecular Structure Analysis

The molecular structure of “2-Amino-3-methyl-1H-pyridin-4-one;hydrobromide” can be represented by the SMILES string Cc1ccnc(N)c1 . This indicates that the compound has a pyridine ring with a methyl group (CH3) and an amino group (NH2) attached to it .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Amino-3-methyl-1H-pyridin-4-one;hydrobromide” include a boiling point of 230 °C and a melting point of 96-99 °C . It is freely soluble in DMF and water, slightly soluble in aliphatic hydrocarbons and petroleum ether, and freely soluble in coal tar bases and lower alcohols .

Scientific Research Applications

Biomedical Applications

2-Amino-3-methyl-1H-pyridin-4-one;hydrobromide: is a pyridine derivative that has shown potential in biomedical research. Pyridine derivatives, such as this compound, are often explored for their biological activity . They can serve as building blocks for pharmaceuticals due to their ability to interact with biological systems. For instance, they can be used to synthesize compounds with antimicrobial, antiviral, or anti-inflammatory properties.

Biochemistry Research

In biochemistry, this compound could be used to study enzyme reactions or metabolic pathways. Pyridine derivatives are known to act as inhibitors or activators of certain enzymes, which can help in understanding biochemical processes or in the development of new biochemical assays .

Pharmacology

Pharmacologically, 2-Amino-3-methyl-1H-pyridin-4-one;hydrobromide may be utilized in the synthesis of drug candidates. Its structure is conducive to forming part of the scaffold of small-molecule drugs, potentially contributing to the treatment of diseases such as cancer or neurological disorders .

Medicinal Chemistry

In medicinal chemistry, this compound’s derivatives could be explored for their therapeutic potential. Pyridinones, a related class of compounds, have been used in the design of drugs due to their ability to form hydrogen bonds and their favorable physicochemical properties .

Organic Synthesis

Organic chemists might employ 2-Amino-3-methyl-1H-pyridin-4-one;hydrobromide in the synthesis of complex organic molecules. It could act as an intermediate in the construction of molecules with pyridine rings, which are common in many organic compounds, including natural products and pharmaceuticals .

Chemical Engineering

In chemical engineering, this compound could be involved in process development for the synthesis of materials or chemicals. Its reactivity with other compounds can be harnessed to create new materials with desired properties or to optimize production processes .

Environmental Science

Lastly, in environmental science, derivatives of this compound could be studied for their environmental impact. Understanding their degradation, interaction with other chemicals, and potential toxicity can inform environmental risk assessments and the development of safer chemicals .

properties

IUPAC Name

2-amino-3-methyl-1H-pyridin-4-one;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O.BrH/c1-4-5(9)2-3-8-6(4)7;/h2-3H,1H3,(H3,7,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUGGYVYKVRCNND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC=CC1=O)N.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-methyl-1H-pyridin-4-one;hydrobromide

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